4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

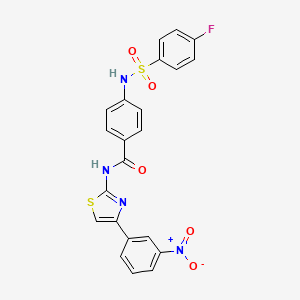

This compound is a benzamide derivative featuring a 4-fluorophenylsulfonamido group at the 4-position of the benzamide core and a 4-(3-nitrophenyl)thiazol-2-yl substituent at the amide nitrogen (Fig. 1). The thiazole ring itself contributes to π-π stacking interactions, a common feature in bioactive molecules targeting kinase or protease domains .

Properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O5S2/c23-16-6-10-19(11-7-16)34(31,32)26-17-8-4-14(5-9-17)21(28)25-22-24-20(13-33-22)15-2-1-3-18(12-15)27(29)30/h1-13,26H,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYKLGNGYAEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea.

Introduction of the Nitro Group: Nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.

Sulfonamide Formation: Reaction of an amine with a sulfonyl chloride to form the sulfonamide group.

Coupling Reactions: The final step often involves coupling the thiazole and nitrophenyl groups with the sulfonamide-benzamide moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathway and Key Reaction Steps

The synthesis of 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves multi-step reactions, including sulfonamide formation, thiazole ring construction, and benzamide coupling.

a. Sulfonamide Intermediate Synthesis

-

Chlorosulfonation : Benzoic acid undergoes chlorosulfonation with chlorosulfonic acid to form 3-(chlorosulfonyl)benzoic acid .

-

Amine Coupling : Reaction of the chlorosulfonyl intermediate with 4-fluoroaniline in acetone under reflux yields 4-(4-fluorophenylsulfonamido)benzoic acid .

b. Thiazole Ring Formation

-

Hantzsch Thiazole Synthesis :

c. Benzamide Coupling

-

Acid Chloride Activation : The sulfonamide intermediate (4-(4-fluorophenylsulfonamido)benzoic acid ) is treated with thionyl chloride to form the corresponding acid chloride .

-

Amidation : The acid chloride reacts with 4-(3-nitrophenyl)thiazol-2-amine in refluxing acetone to yield the final benzamide product .

Reaction Conditions and Yields

Structural Confirmation and Spectral Data

a. FTIR Analysis

b. NMR Data

-

¹H-NMR (DMSO-d₆) :

-

¹³C-NMR :

Functional Group Reactivity

-

Sulfonamide Group : Participates in hydrogen bonding, influencing solubility and biological activity .

-

Nitro Group (3-Nitrophenyl) : Electron-withdrawing effect stabilizes the thiazole ring and enhances electrophilic reactivity .

-

Fluorophenyl Group : Improves metabolic stability and membrane permeability .

Comparative Analysis of Analogous Compounds

Challenges and Optimization

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including the compound , possess anticancer properties. These compounds are known to inhibit specific enzymes involved in tumor growth and proliferation. For instance, a study reported that related sulfonamide compounds induce apoptosis in cancer cells by destabilizing microtubules and activating caspases, leading to cell death .

Case Study :

A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the sulfonamide structure could enhance bioactivity, with certain derivatives showing significantly improved efficacy compared to others .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against hepatitis B virus (HBV). Research has identified novel compounds based on similar structures that effectively inhibit HBV nucleocapsid assembly, suggesting that modifications to the thiazole moiety could enhance antiviral activity .

Biological Mechanisms

The mechanism of action for sulfonamide derivatives typically involves:

- Enzyme Inhibition : Targeting key enzymes involved in cellular processes.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Antiviral Activity : Disrupting viral replication processes.

Comparative Analysis of Sulfonamide Derivatives

The following table summarizes key findings related to various sulfonamide derivatives, including 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The nitrophenyl and thiazole groups might interact with specific molecular targets, affecting signaling pathways or protein functions.

Comparison with Similar Compounds

Research Findings and Implications

- Target Selectivity : The combination of fluorophenylsulfonamido and 3-nitrophenyl groups may confer selectivity for kinases or proteases over off-target enzymes, as seen in structurally related triazole-thiones () .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, a trend observed in sulfonamide derivatives () .

Biological Activity

The compound 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide , with CAS number 898411-23-9 , is a member of a class of sulfonamide derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H15FN4O5S

- Molecular Weight : 498.5 g/mol

- Structure : The compound features a thiazole ring, a sulfonamide group, and nitrophenyl substituents, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound may enhance its interaction with microbial targets. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of thiazole have shown efficacy against colon carcinoma cell lines with IC50 values indicating significant cytotoxicity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon Carcinoma) | 6.2 |

| Compound B | T47D (Breast Cancer) | 27.3 |

Anti-inflammatory Effects

Sulfonamide compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of inflammatory cytokines and enzymes such as COX and LOX. This activity can be crucial for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism and replication.

- Interaction with DNA/RNA : Some thiazole derivatives can intercalate into DNA or inhibit RNA polymerase, leading to disruption of nucleic acid synthesis.

- Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that a related thiazole derivative exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

- Cytotoxicity Assessment : In vitro assays showed that the compound significantly reduced viability in several cancer cell lines, supporting its potential as an anticancer agent .

- Inflammatory Models : Animal models treated with sulfonamide derivatives displayed reduced inflammation markers, indicating the compound's therapeutic potential in inflammatory diseases .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Comprehensive animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity could lead to more potent derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Cyclization of substituted thioureas with α-halo ketones under reflux conditions (e.g., ethanol, acetic acid) to form the thiazole ring .

Sulfonamide Coupling : Reacting 4-fluorophenylsulfonyl chloride with the amine group of the thiazole intermediate in the presence of a base (e.g., triethylamine) .

Benzamide Formation : Amidation via coupling of the carboxylic acid derivative (e.g., benzoyl chloride) with the amine-functionalized thiazole using carbodiimide catalysts .

Purification often employs column chromatography or recrystallization, with yields dependent on solvent polarity and temperature gradients .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the fluorophenyl group shows distinct deshielded aromatic protons (~7.2–8.1 ppm) .

- X-ray Crystallography : Resolves spatial arrangements of the thiazole and benzamide moieties, critical for understanding steric effects. Disordered residues (e.g., nitro groups) require refinement with restraints .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Fluorescence Spectroscopy : Used to study electronic transitions, particularly if the nitrophenyl group participates in charge-transfer interactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

- Methodological Answer :

- Catalyst Screening : Replace traditional bases (e.g., KCO) with milder alternatives like DBU to reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency compared to ethanol .

- Temperature Control : Lower reaction temperatures (0–5°C) during amidation minimize decomposition of nitro groups .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to separate isomers .

Q. How can contradictions in reported biological activities (e.g., antitumor vs. antimicrobial) be resolved?

- Methodological Answer :

- Assay Standardization : Compare activity across consistent models (e.g., NCI-60 cell lines for antitumor screening vs. MIC assays for antimicrobial studies) .

- Structural Analog Testing : Synthesize derivatives lacking the nitrophenyl group to isolate contributions to bioactivity. For example, replace 3-nitrophenyl with 4-fluorophenyl and retest .

- Metabolic Stability Analysis : Use liver microsome assays to determine if metabolite formation explains divergent activities .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Systematic Substituent Variation : Replace the 4-fluorophenylsulfonamido group with chlorophenyl or trifluoromethyl analogs to assess hydrophobicity impacts .

- Bioisosteric Replacement : Swap the thiazole ring with oxazole or imidazole to evaluate ring electronics .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electrostatic and steric fields with IC values from kinase inhibition assays .

Q. How can the mechanism of action against bacterial targets be elucidated?

- Methodological Answer :

- Enzyme Inhibition Assays : Target bacterial phosphopantetheinyl transferases (ACPS-PPTases) using radiolabeled coenzyme A to measure inhibition kinetics .

- Molecular Docking : Perform in silico docking with crystal structures of PPTase enzymes (PDB: 1QR0) to identify binding interactions with the sulfonamide group .

- Resistance Studies : Serial passage assays in Staphylococcus aureus to detect mutations in target enzymes, validated by whole-genome sequencing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in fluorescence intensity data across studies?

- Methodological Answer :

- Solvent Effects : Re-evaluate measurements in consistent solvents (e.g., DMSO vs. ethanol), as polarity alters - transitions in the nitrophenyl group .

- Quenching Controls : Add NaN to assess static vs. dynamic quenching mechanisms in the presence of biological matrices .

- Instrument Calibration : Normalize data using reference fluorophores (e.g., quinine sulfate) to account for spectrometer variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.